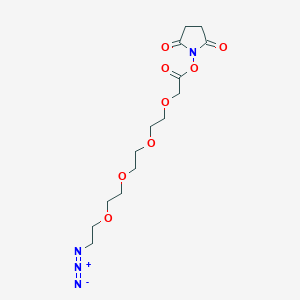

Azido-PEG4-NHS-ester

Beschreibung

Eigenschaften

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N4O8/c15-17-16-3-4-22-5-6-23-7-8-24-9-10-25-11-14(21)26-18-12(19)1-2-13(18)20/h1-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXXUNGLWTNJERF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)COCCOCCOCCOCCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601119214 | |

| Record name | Acetic acid, 2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]-, 2,5-dioxo-1-pyrrolidinyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601119214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1807534-82-2 | |

| Record name | Acetic acid, 2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]-, 2,5-dioxo-1-pyrrolidinyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1807534-82-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetic acid, 2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]-, 2,5-dioxo-1-pyrrolidinyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601119214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: Dissecting the Azido-PEG4-NHS-ester Structure

An In-depth Technical Guide to the Structure and Application of Azido-PEG4-NHS-ester

Azido-PEG4-NHS ester is a heterobifunctional crosslinker widely employed in bioconjugation, drug delivery, and various biomedical research applications.[1][2] Its structure is composed of three key functional components: an azide (B81097) group, a polyethylene (B3416737) glycol (PEG) linker, and an N-hydroxysuccinimide (NHS) ester. This combination allows for a versatile, two-step conjugation strategy.[3]

-

Azide Group (N₃): This functional group serves as a reactive handle for "click chemistry," a set of highly efficient and specific bioorthogonal reactions.[1][2][4] The azide group can readily react with molecules containing alkyne, BCN, or DBCO groups to form a stable triazole linkage. This reaction is highly specific and can be performed in complex biological media.[4][5]

-

Polyethylene Glycol (PEG4) Linker: The central part of the molecule consists of a chain with four repeating ethylene (B1197577) glycol units. This PEG spacer is hydrophilic, which enhances the water solubility of the molecule and any subsequent conjugates.[1][4][6] Furthermore, the PEG linker is flexible, non-immunogenic, and provides spatial separation between the conjugated molecules, which can help preserve their biological function by reducing steric hindrance.[7]

-

N-Hydroxysuccinimide (NHS) Ester: This is a highly reactive group that specifically targets primary amines (-NH₂), such as those found on the side chain of lysine (B10760008) residues in proteins or on amine-modified oligonucleotides.[4][5][6] The reaction between an NHS ester and a primary amine forms a stable and covalent amide bond, proceeding efficiently at a neutral to slightly basic pH (7.0-8.5).[7][8]

Physicochemical Properties

The quantitative data for this compound are summarized below, providing key parameters for its use in experimental settings.

| Property | Value | Source(s) |

| Molecular Formula | C₁₅H₂₄N₄O₈ | [1][5][9] |

| Molecular Weight | ~388.37 g/mol | [1][5][9] |

| CAS Number | 944251-24-5 | [1][4][5][6] |

| Appearance | Colorless to slightly yellow viscous oil or liquid | [1][5] |

| Purity | >95% | [1][5] |

| Spacer Arm Length | 17.7 Å | |

| Solubility | Soluble in DMSO, DMF, DCM, Chloroform | [5][6] |

| Storage Conditions | ≤ -18 °C, desiccated | [1][6] |

Experimental Protocol: Protein Labeling with this compound

This protocol provides a general procedure for conjugating this compound to a protein, thereby introducing an azide group for subsequent click chemistry reactions.

3.1. Materials Required

-

Protein of interest (1-10 mg/mL)

-

This compound

-

Reaction Buffer: Amine-free buffer, e.g., Phosphate-Buffered Saline (PBS), 0.1 M phosphate, 0.15 M NaCl, pH 7.2-8.0.[10] Note: Avoid buffers containing primary amines like Tris or glycine.[10]

-

Anhydrous organic solvent: Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF).[8][10]

-

Quenching Buffer: 1 M Tris-HCl, pH 7.5 or 1 M glycine.

-

Purification equipment: Desalting column (e.g., Zeba™ Spin Desalting Columns) or dialysis cassette (e.g., Slide-A-Lyzer™).

3.2. Procedure

-

Buffer Exchange: If the protein solution contains primary amines (e.g., Tris buffer), exchange the protein into the amine-free Reaction Buffer using a desalting column or dialysis.[8][10]

-

Prepare NHS Ester Stock Solution: The NHS ester is moisture-sensitive and hydrolyzes in aqueous solutions.[10] Therefore, prepare the stock solution immediately before use.[10]

-

Calculate Reagent Volume: The optimal molar ratio of NHS ester to protein depends on the protein concentration and the desired degree of labeling. A 10- to 20-fold molar excess is typically recommended for protein concentrations of 1-10 mg/mL.

-

Labeling Reaction:

-

Add the calculated volume of the this compound stock solution to the protein solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume to avoid protein denaturation.[8]

-

Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.

-

-

Quench the Reaction (Optional but Recommended): To stop the labeling reaction, add the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 15 minutes on ice.[11]

-

Purify the Conjugate: Remove unreacted this compound and byproducts using a desalting column or dialysis against the desired storage buffer (e.g., PBS). The resulting azide-labeled protein is now ready for subsequent click chemistry conjugation.

Visualizing the Workflow

The following diagrams illustrate the chemical structure and a typical experimental workflow involving this compound.

Caption: Functional components of the this compound molecule.

References

- 1. chemimpex.com [chemimpex.com]

- 2. ijrpr.com [ijrpr.com]

- 3. benchchem.com [benchchem.com]

- 4. Azido-PEG4-NHS Ester | 944251-24-5 [chemicalbook.com]

- 5. vectorlabs.com [vectorlabs.com]

- 6. Azido-PEG4-NHS ester, 944251-24-5 | BroadPharm [broadpharm.com]

- 7. purepeg.com [purepeg.com]

- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 9. Azido-PEG4-NHS ester | C15H24N4O8 | CID 51340931 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. broadpharm.com [broadpharm.com]

- 11. benchchem.com [benchchem.com]

An In-depth Technical Guide to Azido-PEG4-NHS Ester: Properties, Reactivity, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Azido-PEG4-NHS ester, a heterobifunctional crosslinker integral to advancements in bioconjugation, diagnostics, and targeted therapeutics. We will delve into its chemical properties, reactivity, and provide detailed protocols for its application, supplemented with structured data and workflow visualizations to support your research and development endeavors.

Core Chemical Properties

Azido-PEG4-NHS ester is a versatile molecule featuring an azide (B81097) group for "click chemistry" and an N-hydroxysuccinimide (NHS) ester for amine conjugation, connected by a hydrophilic 4-unit polyethylene (B3416737) glycol (PEG) spacer.[1][2] This structure imparts desirable solubility and reduces steric hindrance in bioconjugation reactions.[3][4]

Table 1: Physicochemical Properties of Azido-PEG4-NHS Ester

| Property | Value | Source(s) |

| Molecular Formula | C₁₅H₂₄N₄O₈ | [4][5][6] |

| Molecular Weight | 388.37 g/mol | [4][5][6][7] |

| Appearance | Colorless to slightly yellow oil or solid/viscous liquid | [4][5][7] |

| Purity | >95% (HPLC) | [5][7] |

| Solubility | Soluble in DMSO, DMF, DCM, THF, Chloroform, Acetonitrile | [1][3][5][7][8] |

| Storage Conditions | -20°C, desiccated.[4][5][8][9] Stock solutions at -80°C for 6 months or -20°C for 1 month.[10] |

Reactivity and Reaction Mechanisms

The utility of Azido-PEG4-NHS ester lies in its two distinct reactive moieties, allowing for sequential or orthogonal conjugation strategies.

NHS Ester Reactivity: Amine Coupling

The NHS ester group reacts with primary amines, such as the ε-amine of lysine (B10760008) residues in proteins, to form stable amide bonds.[5][11] This reaction is highly dependent on pH.

-

Optimal pH: The reaction is most efficient in the pH range of 7.2-8.5.[11][12] Below this range, the amine is protonated and less nucleophilic, while above this range, hydrolysis of the NHS ester becomes a significant competing reaction.[12][13]

-

Hydrolysis: The NHS ester is susceptible to hydrolysis, which increases with pH.[12][14][15] The half-life of an NHS ester can decrease from hours at pH 7 to mere minutes at pH 8.6.[14][15]

Table 2: NHS Ester Hydrolysis Rate

| pH | Temperature (°C) | Half-life | Source(s) |

| 7.0 | 0 | 4-5 hours | [14][15] |

| 8.6 | 4 | 10 minutes | [14][15] |

| 8.0 | Room Temperature | ~3.5 hours | [16] |

| 8.5 | Room Temperature | ~3 hours | [16] |

| 9.0 | Room Temperature | ~2 hours | [16] |

Azide Reactivity: Bioorthogonal Click Chemistry

The azide group is a key component for "click chemistry," a class of reactions known for their high efficiency, specificity, and biocompatibility.[1][3]

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the formation of a stable triazole linkage between the azide and a terminal alkyne, catalyzed by a copper(I) source.[5][17] The reaction is highly efficient, with typical yields exceeding 90%.[18]

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free alternative that utilizes a strained cyclooctyne (B158145) (e.g., DBCO, BCN) to react with the azide.[5][19][] The absence of a cytotoxic copper catalyst makes SPAAC ideal for applications in living systems.[][21]

Table 3: Reactivity of Azide Group in Click Chemistry

| Reaction Type | Key Reactant | Catalyst | Key Features | Source(s) |

| CuAAC | Terminal Alkyne | Copper(I) | High efficiency, stable triazole linkage. | [5][17][22] |

| SPAAC | Strained Cyclooctyne (e.g., DBCO, BCN) | None | Copper-free, bioorthogonal, suitable for in vivo applications. | [5][19][][21] |

Experimental Protocols

The following are detailed methodologies for common applications of Azido-PEG4-NHS ester.

Protocol 1: Protein Labeling with Azido-PEG4-NHS Ester

This protocol describes the general procedure for introducing an azide group onto a protein via its primary amines.

Materials:

-

Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4).

-

Azido-PEG4-NHS Ester.

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF).

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).[23]

-

Desalting column or dialysis cassette.

Procedure:

-

Protein Preparation: Prepare the protein solution at a concentration of 1-10 mg/mL in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5).[23][24]

-

NHS Ester Solution Preparation: Immediately before use, dissolve Azido-PEG4-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.[11][25]

-

Reaction: Add a 5- to 20-fold molar excess of the dissolved NHS ester solution to the protein solution while gently vortexing.[11][24] The final volume of the organic solvent should not exceed 10% of the total reaction volume.[11][24]

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours on ice.[11]

-

Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.[18][23]

-

Purification: Remove excess, unreacted Azido-PEG4-NHS ester using a desalting column or dialysis equilibrated with a suitable buffer (e.g., PBS, pH 7.4).[11][25]

Protocol 2: Surface Functionalization of Amine-Modified Surfaces

This protocol outlines the steps to functionalize a surface containing primary amines with azide groups.

Materials:

-

Amine-functionalized surface (e.g., nanoparticles, microplates).

-

Azido-PEG4-NHS Ester.

-

Anhydrous DMSO or DMF.

-

Reaction Buffer (e.g., PBS, pH 7.4).

-

Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0).

-

Washing Buffer (e.g., PBS with 0.05% Tween-20).

Procedure:

-

NHS Ester Activation: Immediately before use, prepare a solution of Azido-PEG4-NHS ester in anhydrous DMSO or DMF.

-

Conjugation to the Surface: Add the activated NHS ester solution to the amine-functionalized surface. Incubate for 2-4 hours at room temperature with gentle agitation.[26]

-

Washing and Quenching: Wash the surface thoroughly with Washing Buffer to remove the unreacted labeling reagent. Add Quenching Buffer to the surface and incubate for 30 minutes at room temperature to block any unreacted sites.[27]

-

Final Wash: Wash the surface again with Washing Buffer to remove the quenching agent and any non-specifically bound molecules.

Protocol 3: Two-Step Antibody-Drug Conjugate (ADC) Synthesis

This protocol describes a two-step process for creating an ADC, first by introducing an alkyne handle onto the antibody, followed by a click chemistry reaction with an azide-modified payload.

Step 1: Antibody Modification with a DBCO Linker

-

Antibody Preparation: Prepare a solution of the antibody at 1-5 mg/mL in PBS (pH 8.0-8.5).[25]

-

NHS Ester Stock Solution: Dissolve a DBCO-PEG4-NHS ester in anhydrous DMSO to a final concentration of 10 mM.[25]

-

Reaction Setup: Add a 5 to 10-fold molar excess of the DBCO-PEG4-NHS ester stock solution to the antibody solution.[25]

-

Incubation: Incubate for 1-2 hours at room temperature with gentle mixing.[25]

-

Purification: Remove the excess, unreacted DBCO-PEG4-NHS ester using a desalting column equilibrated with PBS (pH 7.4).[25]

Step 2: Click Chemistry Conjugation with Azido-PEG4-Payload

-

Payload Preparation: Prepare a stock solution of the Azido-PEG4-modified drug in DMSO.

-

Conjugation Reaction: Add the Azido-PEG4-payload solution to the DBCO-modified antibody solution at a 5-10 molar excess.[18]

-

Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours.[18]

-

Purification: Purify the final ADC using size-exclusion chromatography (SEC) to remove excess payload-linker.[18]

Visualizing Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate key experimental workflows and logical relationships involving Azido-PEG4-NHS ester.

Caption: Workflow for labeling a protein with Azido-PEG4-NHS ester.

Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis.

Caption: Reactivity pathways of Azido-PEG4-NHS ester.

References

- 1. Azido-PEG4-NHS ester, 944251-24-5 | BroadPharm [broadpharm.com]

- 2. Azido-PEG4-NHS ester - Creative Biolabs [creative-biolabs.com]

- 3. Azido-PEG4-NHS Ester | 944251-24-5 [chemicalbook.com]

- 4. Azido-dPEG 4-NHS ester 944251-24-5 [sigmaaldrich.com]

- 5. vectorlabs.com [vectorlabs.com]

- 6. Azido-PEG4-NHS ester | C15H24N4O8 | CID 51340931 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. vectorlabs.com [vectorlabs.com]

- 8. Azido-PEG4-NHS Ester CAS#: 944251-24-5 [m.chemicalbook.com]

- 9. echemi.com [echemi.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]

- 15. help.lumiprobe.com [help.lumiprobe.com]

- 16. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

- 19. benchchem.com [benchchem.com]

- 21. benchchem.com [benchchem.com]

- 22. Development of copper-catalyzed azide-alkyne cycloaddition for increased in vivo efficacy of interferon β-1b by site-specific PEGylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. benchchem.com [benchchem.com]

- 24. benchchem.com [benchchem.com]

- 25. benchchem.com [benchchem.com]

- 26. benchchem.com [benchchem.com]

- 27. benchchem.com [benchchem.com]

The Lynchpin of Modern Bioconjugation: A Technical Guide to Azido-PEG4-NHS-ester

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of bioconjugation, the precise and stable linking of molecules is paramount to the development of sophisticated therapeutics, diagnostics, and research tools. Azido-PEG4-NHS-ester has emerged as a cornerstone reagent, offering a versatile and powerful solution for covalently modifying biomolecules. This technical guide provides an in-depth exploration of the core functionalities of this compound, detailed experimental protocols, and a quantitative analysis of its role in creating functional bioconjugates.

Core Principles of this compound

This compound is a heterobifunctional crosslinker, meaning it possesses two different reactive groups connected by a spacer.[1][2] Each component of this molecule plays a distinct and crucial role in its function.

-

N-Hydroxysuccinimide (NHS) Ester: This functional group provides the capability for amine-reactive conjugation. NHS esters react efficiently with primary amines, such as the N-terminus of proteins and the epsilon-amine of lysine (B10760008) residues, to form stable amide bonds.[3] This reaction is most efficient at a slightly alkaline pH (7.2-8.5).[4][5]

-

Azide (B81097) Group (N₃): The azide moiety is the bioorthogonal handle of the molecule. It is largely unreactive with naturally occurring functional groups in biological systems, ensuring that it remains inert until a specific reaction partner is introduced.[6] This allows for highly specific "click chemistry" reactions.

-

Polyethylene Glycol (PEG4) Linker: The tetraethylene glycol spacer provides several key advantages. Its hydrophilic nature can enhance the solubility of the resulting bioconjugate and reduce aggregation.[7] The defined length of the PEG4 linker also provides spatial separation between the conjugated molecules, which can minimize steric hindrance and help maintain the biological activity of the biomolecule.[8]

The strategic combination of these three components allows for a two-step conjugation strategy. First, the NHS ester is used to attach the Azido-PEG4 moiety to a biomolecule. The newly introduced azide group can then be used for a subsequent, highly specific conjugation reaction with a molecule containing a compatible functional group, such as an alkyne or a cyclooctyne.[9]

Quantitative Data Presentation

The selection of a crosslinker often involves a trade-off between various physicochemical and biological properties. The length of the PEG chain is a critical parameter that can be modulated to optimize the performance of a bioconjugate.[7][10]

| Property | Azido-PEG1-NHS Ester | Azido-PEG2-NHS Ester | Azido-PEG4-NHS Ester | Azido-PEG8-NHS Ester | Azido-PEG12-NHS Ester |

| PEG Units (n) | 1 | 2 | 4 | 8 | 12 |

| Molecular Weight ( g/mol ) | 256.22 | 300.27 | 388.37 | 564.58 | 740.79 |

| Chemical Formula | C₉H₁₂N₄O₅ | C₁₁H₁₆N₄O₆ | C₁₅H₂₄N₄O₈ | C₂₃H₄₀N₄O₁₂ | C₃₁H₅₆N₄O₁₆ |

| Hydrophilicity | Low | Moderate | Moderate-High | High | Very High |

| Impact on Hydrodynamic Radius | Minimal | Small | Moderate | Significant | Substantial |

Data synthesized from multiple sources.[7]

| Parameter | Short PEG Linker (e.g., PEG4) | Long PEG Linker (e.g., PEG12) | General Trend with Increasing PEG Length |

| In Vitro Potency (e.g., ADC) | Often higher | May be reduced due to steric hindrance | Can decrease |

| In Vivo Half-Life | Shorter | Longer | Increases |

| Solubility of Conjugate | Good | Excellent | Increases |

| Immunogenicity | Potential for some immunogenicity | Generally lower | Decreases |

This table represents general trends observed in preclinical studies and the actual impact can be dependent on the specific biomolecule and payload.[11][10]

Signaling Pathways and Experimental Workflows

To visually represent the logical and chemical processes involved in the use of this compound, the following diagrams are provided in the DOT language for Graphviz.

References

- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 2. ijrpr.com [ijrpr.com]

- 3. NHS ester protocol for labeling proteins [abberior.rocks]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. vectorlabs.com [vectorlabs.com]

- 7. benchchem.com [benchchem.com]

- 8. precisepeg.com [precisepeg.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

The Cornerstone of Bioconjugation: An In-depth Technical Guide to the PEG4 Spacer in Azido-PEG4-NHS-ester

For Researchers, Scientists, and Drug Development Professionals

In the landscape of advanced biotherapeutics, the precise and stable linkage of molecules is paramount. The Azido-PEG4-NHS-ester has emerged as a critical tool in this field, offering a versatile platform for the development of sophisticated bioconjugates such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). At the heart of this reagent is the PEG4 spacer, a discrete polyethylene (B3416737) glycol chain of four ethylene (B1197577) glycol units. This guide provides a comprehensive technical overview of the this compound, with a focus on the pivotal role of its PEG4 core. We will delve into its physicochemical properties, provide detailed experimental protocols for its application, and visualize the key chemical and biological processes involved.

Physicochemical Properties of Azido-PEG-NHS Esters

The defining characteristic of the this compound is its heterobifunctional nature, featuring an N-hydroxysuccinimide (NHS) ester for covalent linkage to primary amines and an azide (B81097) group for "click chemistry" reactions. The PEG4 spacer imparts unique properties that are crucial for the efficacy of the resulting bioconjugate. [3; 6] A key advantage of using a discrete PEG linker like PEG4 is the batch-to-batch consistency in structure and molecular weight, which is essential for manufacturing and regulatory approval.[1]

The length of the PEG spacer is a critical parameter that influences the physicochemical properties of the entire molecule. The following tables summarize the key quantitative data for Azido-PEG-NHS esters with varying PEG lengths, demonstrating the impact of the PEG chain on the molecule's characteristics.

Table 1: Physicochemical Properties of Azido-PEGn-NHS Esters

| Property | Azido-PEG1-NHS Ester | Azido-PEG2-NHS Ester | Azido-PEG3-NHS Ester | Azido-PEG4-NHS Ester | Azido-PEG8-NHS Ester | Azido-PEG12-NHS Ester |

| PEG Units (n) | 1 | 2 | 3 | 4 | 8 | 12 |

| Molecular Weight ( g/mol ) | 256.22 | 300.27 | 344.32[2] | 388.37[3] | 564.58 | 740.79 |

| Chemical Formula | C9H12N4O5 | C11H16N4O6 | C13H20N4O7 | C15H24N4O8 | C23H40N4O12 | C31H56N4O16 |

| Spacer Arm Length (Å) | ~10.3 | ~13.7 | ~17.1 | ~20.5 | ~34.1 | ~47.7 |

Data compiled from various sources. Spacer arm length is an approximation.

Table 2: Solubility and Storage of Azido-PEG4-NHS Ester

| Property | Description |

| Solubility | Soluble in DMSO, DMF, DCM, THF, and Chloroform.[4] Limited solubility in aqueous buffers.[5] |

| Storage Temperature | -20°C.[4] |

| Storage Instructions | Store desiccated to prevent hydrolysis of the NHS ester.[6] Equilibrate to room temperature before opening to avoid moisture condensation.[6] |

Core Functions and Advantages of the PEG4 Spacer

The integration of a PEG4 spacer into a bioconjugate confers several significant advantages that address common challenges in drug development and delivery. [3; 4]

-

Enhanced Hydrophilicity and Solubility: Many potent therapeutic payloads are hydrophobic, which can lead to aggregation and diminished efficacy. [3; 6] The hydrophilic nature of the PEG4 spacer increases the overall water solubility of the conjugate, preventing aggregation and improving its formulation characteristics. [3; 39]

-

Improved Pharmacokinetics: The PEG4 spacer increases the hydrodynamic volume of the bioconjugate, which can reduce renal clearance and extend the drug's circulation half-life.[7] This often leads to improved drug exposure at the target site.

-

Reduced Immunogenicity: The flexible PEG4 chain can form a protective hydration layer around the bioconjugate, masking potential immunogenic epitopes on the payload or protein and reducing the risk of an immune response.[7]

-

Optimal Spacing and Minimized Steric Hindrance: The defined length of the PEG4 spacer provides crucial spatial separation between the conjugated molecules. This is vital for maintaining the biological activity of a targeting protein by preventing the payload from interfering with its binding site.[8]

Experimental Protocols

The following are detailed methodologies for the use of this compound in the preparation of an antibody-drug conjugate (ADC), a common application for this linker.

Protocol 1: Antibody Modification with Azido-PEG4-NHS Ester

This protocol describes the covalent attachment of the Azido-PEG4-NHS ester to primary amines (e.g., lysine (B10760008) residues) on an antibody.

Materials:

-

Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

-

Azido-PEG4-NHS Ester

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Size-Exclusion Chromatography (SEC) system for purification[9]

Procedure:

-

Antibody Preparation: Prepare a solution of the antibody at a concentration of 1-10 mg/mL in an amine-free buffer. Ensure the buffer does not contain primary amines like Tris or glycine, as they will compete with the antibody for reaction with the NHS ester.[6]

-

Reagent Preparation: Immediately before use, dissolve the Azido-PEG4-NHS ester in anhydrous DMSO or DMF to create a 10 mM stock solution.[6] Do not prepare aqueous stock solutions for storage as the NHS ester is susceptible to hydrolysis.[10]

-

Conjugation Reaction: Add a 5- to 20-fold molar excess of the Azido-PEG4-NHS ester solution to the antibody solution. The final concentration of the organic solvent should not exceed 10% (v/v) to avoid denaturation of the antibody.[6]

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.[11]

-

Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature to quench any unreacted NHS esters.[11]

-

Purification: Purify the azide-modified antibody from unreacted linker and quenching buffer using size-exclusion chromatography (SEC). [9; 13]

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click chemistry" reaction to conjugate an alkyne-modified payload to the azide-modified antibody.

Materials:

-

Azide-modified antibody (from Protocol 1)

-

Alkyne-modified payload

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand

-

Sodium Ascorbate (B8700270) (freshly prepared)

-

Reaction Buffer (e.g., PBS, pH 7.4)

Procedure:

-

Reagent Preparation:

-

Catalyst Premix: In a separate tube, mix CuSO₄ and THPTA in a 1:2 molar ratio. Let it stand for a few minutes to form the Cu(I)-ligand complex.[12]

-

Reaction Setup:

-

Initiation and Incubation: Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.[13] Incubate the reaction at room temperature for 1-4 hours with gentle mixing.

-

Purification: Purify the final antibody-drug conjugate (ADC) using size-exclusion chromatography (SEC) to remove unreacted payload and catalyst components.[14]

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key structures, workflows, and biological pathways relevant to the application of this compound.

Chemical Structure and Reaction

Caption: Reaction scheme for ADC synthesis using this compound.

Experimental Workflow for ADC Preparation

Caption: Workflow for ADC synthesis and purification.

Simplified HER2 Signaling Pathway

Caption: Simplified HER2 signaling cascade in cancer cells.

PROTAC Mechanism of Action

References

- 1. benchchem.com [benchchem.com]

- 2. Azido-PEG3-NHS ester | C13H20N4O7 | CID 77078451 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Azido-PEG4-NHS ester | C15H24N4O8 | CID 51340931 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. A Comprehensive Review of HER2 in Cancer Biology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]

- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Purification of Labeled Antibodies Using Size-Exclusion Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. broadpharm.com [broadpharm.com]

- 11. furthlab.xyz [furthlab.xyz]

- 12. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

The Nexus of Bioconjugation: A Technical Guide to Azido-PEG4-NHS-ester in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of modern drug discovery, the ability to precisely link molecules is paramount. Azido-PEG4-NHS-ester has emerged as a powerful and versatile heterobifunctional linker, enabling the strategic conjugation of biomolecules to create sophisticated therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This in-depth technical guide explores the core applications of this compound, providing detailed experimental protocols, quantitative data for comparative analysis, and visualizations of key biological pathways and experimental workflows.

Core Principles and Applications

This compound is a molecule with two distinct reactive ends connected by a hydrophilic polyethylene (B3416737) glycol (PEG) spacer. The N-hydroxysuccinimide (NHS) ester readily reacts with primary amines, such as those found on lysine (B10760008) residues of proteins, to form stable amide bonds.[1][2] The azide (B81097) group, on the other hand, is a key component for "click chemistry," a set of highly efficient and specific bioorthogonal reactions.[1][2] This dual functionality allows for a two-step, controlled conjugation strategy, making it an invaluable tool in drug discovery for:

-

Antibody-Drug Conjugates (ADCs): Linking potent cytotoxic drugs to monoclonal antibodies for targeted delivery to cancer cells.

-

PROTACs: Synthesizing molecules that hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins.[3]

-

Bioconjugation and Labeling: Attaching fluorescent dyes, biotin, or other reporter molecules to proteins for diagnostic and research purposes.[1]

-

Surface Modification: Functionalizing surfaces for various biomedical applications.[4]

The PEG4 spacer enhances the solubility and biocompatibility of the resulting conjugate, which can improve its pharmacokinetic properties and reduce immunogenicity.[5]

Quantitative Data Summary

The choice of linker can significantly impact the properties of the final bioconjugate. The following tables provide a summary of key quantitative parameters for Azido-PEG-NHS esters, offering a basis for comparison with linkers of varying PEG lengths.

| Property | Azido-PEG1-NHS Ester | Azido-PEG2-NHS Ester | Azido-PEG4-NHS Ester | Azido-PEG8-NHS Ester | Azido-PEG12-NHS Ester |

| Molecular Weight ( g/mol ) | 256.22 | 300.27 | 388.37 | 564.58 | 740.79 |

| Spacer Arm Length (Å) | ~11.9 | ~15.3 | ~22.1 | ~35.7 | ~49.3 |

Table 1: Physicochemical Properties of Azido-PEG-NHS Esters with Varying PEG Lengths.[6]

| Performance Parameter | Shorter PEG Chain (e.g., PEG1, PEG2) | Moderate PEG Chain (e.g., PEG4) | Longer PEG Chain (e.g., PEG8, PEG12) |

| Bioconjugation Efficiency | Generally high, but may be affected by steric hindrance. | Often provides a good balance between reactivity and accessibility. | Can lead to higher conjugation efficiency by overcoming steric hindrance. |

| Hydrophilicity & Solubility of Conjugate | Moderate increase in hydrophilicity. | Significant improvement in aqueous solubility. | Substantial increase in hydrophilicity, beneficial for poorly soluble molecules. |

| Stability of Conjugate | High (stable amide and triazole bonds). | High (stable amide and triazole bonds). | High (stable amide and triazole bonds). |

Table 2: General Performance Comparison of Azido-PEG-NHS Esters in Bioconjugation.[6]

Signaling Pathways in Drug Discovery

This compound is instrumental in developing therapeutics that modulate key signaling pathways involved in disease.

PROTAC-Mediated Protein Degradation via the Ubiquitin-Proteasome System

PROTACs function by inducing the proximity of a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[7][8][9] This process effectively removes the disease-causing protein from the cell.

Antibody-Drug Conjugate (ADC) Targeting the HER2 Pathway in Cancer

ADCs targeting the Human Epidermal Growth Factor Receptor 2 (HER2) are a cornerstone of therapy for HER2-positive cancers. The ADC binds to HER2 on the cancer cell surface, is internalized, and releases its cytotoxic payload, leading to cell death.[4][10][11]

Experimental Protocols

The following are detailed methodologies for key experiments utilizing this compound.

Protocol 1: Labeling of an Antibody with this compound

This protocol describes the covalent attachment of the azide functionality to an antibody for subsequent click chemistry applications.

Materials:

-

Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.4)

-

This compound

-

Anhydrous Dimethylsulfoxide (DMSO)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting column for purification

Procedure:

-

Antibody Preparation: Prepare a solution of the antibody at a concentration of 1-10 mg/mL in an amine-free buffer.

-

Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO.

-

Labeling Reaction:

-

Calculate the required volume of the this compound stock solution to achieve a 10- to 20-fold molar excess over the antibody.

-

Add the calculated volume of the NHS ester solution to the antibody solution while gently vortexing. The final concentration of DMSO should not exceed 10% (v/v).

-

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[6]

-

Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.[6]

-

Purification: Remove excess, unreacted reagent by purifying the conjugate using a desalting column.

-

Characterization: Determine the degree of labeling (DoL) by reacting the azide-labeled antibody with an alkyne-functionalized fluorescent dye, followed by spectrophotometric analysis.

Protocol 2: Synthesis of an Antibody-Drug Conjugate (ADC) via Click Chemistry

This protocol outlines the conjugation of an azide-labeled antibody (from Protocol 1) to an alkyne-functionalized cytotoxic drug.

Materials:

-

Azide-labeled antibody

-

Alkyne-functionalized cytotoxic drug

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Sodium ascorbate (B8700270)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

DMSO

-

Purification system (e.g., size-exclusion chromatography)

Procedure:

-

Prepare Antibody: Have the azide-labeled antibody at a concentration of 5-10 mg/mL in PBS.

-

Prepare Drug-Linker: Prepare a stock solution of the alkyne-functionalized drug in DMSO.

-

Prepare Click Chemistry Reagents:

-

Prepare a 50 mM solution of CuSO₄ in water.

-

Prepare a 50 mM solution of sodium ascorbate in water (freshly made).

-

Prepare a 50 mM solution of THPTA in water.

-

-

Conjugation Reaction:

-

In a reaction tube, add the azide-labeled antibody.

-

Add the alkyne-functionalized drug to the desired molar excess.

-

Add THPTA to a final concentration of 1 mM.

-

Add CuSO₄ to a final concentration of 1 mM.

-

Initiate the reaction by adding sodium ascorbate to a final concentration of 5 mM.

-

-

Incubation: Incubate the reaction at room temperature for 1-2 hours.

-

Purification: Purify the ADC using size-exclusion chromatography to remove unreacted drug and catalyst.

-

Characterization: Analyze the ADC for drug-to-antibody ratio (DAR), purity, and aggregation.

Protocol 3: Solid-Phase Synthesis of a PROTAC using an Azido-PEG4-Linker

This protocol describes the synthesis of a PROTAC using an immobilized E3 ligase ligand, followed by the attachment of the Azido-PEG4-linker and the protein of interest (POI) ligand.

Materials:

-

Aminomethyl polystyrene resin

-

Fmoc-protected E3 ligase ligand with a carboxylic acid handle

-

Azido-PEG4-acid

-

Alkyne-functionalized POI ligand

-

Coupling reagents (e.g., HATU, DIPEA)

-

Deprotection solution (e.g., 20% piperidine (B6355638) in DMF)

-

Click chemistry reagents (as in Protocol 2)

-

Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS)

-

Solvents (DMF, DCM, etc.)

-

RP-HPLC for purification

Procedure:

-

Immobilize E3 Ligase Ligand:

-

Swell the resin in DMF.

-

Couple the Fmoc-protected E3 ligase ligand to the resin using HATU and DIPEA.

-

Wash the resin.

-

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group.

-

Linker Coupling:

-

Couple Azido-PEG4-acid to the deprotected amine on the resin-bound ligand using HATU and DIPEA.

-

Wash the resin.

-

-

Click Reaction:

-

Swell the azide-functionalized resin.

-

Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with the alkyne-functionalized POI ligand.

-

Wash the resin.

-

-

Cleavage and Deprotection: Cleave the PROTAC from the resin and remove any remaining protecting groups using the cleavage cocktail.

-

Purification: Purify the crude PROTAC by preparative RP-HPLC.

-

Characterization: Confirm the identity and purity of the final PROTAC using mass spectrometry and NMR.

Conclusion

This compound stands as a cornerstone in the toolbox of drug discovery and development. Its unique heterobifunctional nature, combined with the beneficial properties of the PEG spacer, provides a robust and versatile platform for the construction of highly specific and effective therapeutic agents. The detailed protocols and conceptual frameworks provided in this guide are intended to empower researchers to harness the full potential of this powerful linker in their quest for novel medicines.

References

- 1. Azido-PEG4-NHS ester, 944251-24-5 | BroadPharm [broadpharm.com]

- 2. vectorlabs.com [vectorlabs.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. A Comprehensive Review of HER2 in Cancer Biology and Therapeutics [mdpi.com]

- 5. Azido-dPEG 4-NHS ester 944251-24-5 [sigmaaldrich.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Antibody-Drug Conjugates for the Treatment of HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility and Stability of Azido-PEG4-NHS Ester

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the critical physicochemical properties of Azido-PEG4-NHS ester, a heterobifunctional crosslinker essential for bioconjugation, proteomics, and drug development. A thorough understanding of its solubility and stability is paramount for the successful design and execution of labeling and conjugation experiments.

Physicochemical Properties

Azido-PEG4-NHS ester is a versatile chemical tool featuring two key functional groups: an N-hydroxysuccinimide (NHS) ester and an azide (B81097) group, connected by a hydrophilic 4-unit polyethylene (B3416737) glycol (PEG) spacer. The NHS ester allows for covalent linkage to primary amines (-NH₂) on proteins, peptides, and other biomolecules, while the azide group enables highly specific and bioorthogonal "click chemistry" reactions. The PEG4 spacer enhances aqueous solubility and reduces steric hindrance.

Solubility

The solubility of Azido-PEG4-NHS ester is a critical factor in preparing stock solutions and performing conjugation reactions. While the PEG4 spacer significantly improves its hydrophilicity compared to non-PEGylated linkers, its solubility in aqueous buffers is limited. Therefore, it is standard practice to first dissolve the reagent in an anhydrous organic solvent before introducing it to an aqueous reaction environment.

Table 1: Quantitative Solubility of Azido-PEG4-NHS Ester

| Solvent | Solubility | Notes |

| Dimethyl Sulfoxide (DMSO) | ≥ 100 mg/mL (≥ 257 mM)[1] | Recommended for preparing high-concentration stock solutions. Use of anhydrous DMSO is critical to prevent premature hydrolysis.[1] |

| Dimethylformamide (DMF) | Soluble[2] | Anhydrous DMF is preferred. Ensure it is amine-free. |

| Dichloromethane (DCM) | Soluble[2] | Useful for certain organic synthesis applications. |

| Acetonitrile | Soluble[3][4] | Can be used as a solvent for stock solution preparation. |

| Aqueous Buffers (e.g., PBS) | Limited (Estimated up to 5 mM for similar NHS-Azides)[5] | Direct dissolution in aqueous buffers is not recommended. The PEG spacer enhances solubility in the final reaction mixture.[2][6] |

Stability

The stability of Azido-PEG4-NHS ester is primarily dictated by the hydrolytic lability of the NHS ester group. The azide group is generally stable under the conditions required for NHS ester-amine coupling. The hydrolysis of the NHS ester is the main competing reaction and is highly dependent on pH and temperature.

Key Stability Considerations:

-

Storage: The reagent should be stored at -20°C, desiccated to protect it from moisture.[2] Before use, the vial must be equilibrated to room temperature to prevent water condensation upon opening.

-

Stock Solutions: Do not prepare and store stock solutions in aqueous buffers, as the NHS ester will readily hydrolyze.[5] Stock solutions in anhydrous DMSO or DMF can be prepared immediately before use. For short-term storage, aliquots can be kept at -20°C for up to a month or at -80°C for up to six months, provided moisture is excluded.[1]

-

pH: The rate of NHS ester hydrolysis increases significantly with pH.[7] A compromise must be made between the need for a deprotonated primary amine for efficient conjugation (favored at higher pH) and the minimization of hydrolysis. The optimal pH range for most NHS ester reactions is 7.2 to 8.5.[7]

Table 2: Half-life of NHS Ester Hydrolysis in Aqueous Solution

| pH | Temperature (°C) | Half-life (t½) |

| 7.0 | 0 | 4 - 5 hours |

| 8.6 | 4 | 10 minutes |

| 7.0 | Ambient | ~7 hours |

| 9.0 | Ambient | Minutes |

(Data is for general NHS esters and is directly applicable to Azido-PEG4-NHS ester)

Reaction Schematics and Workflows

The following diagrams illustrate the key chemical transformations and a typical experimental workflow involving Azido-PEG4-NHS ester.

Experimental Protocols

The following are detailed methodologies for the preparation and use of Azido-PEG4-NHS ester in a typical protein labeling experiment.

Materials

-

Protein of interest

-

Azido-PEG4-NHS ester

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Reaction Buffer: Amine-free buffer, pH 7.2-8.5 (e.g., Phosphate-Buffered Saline (PBS), 100 mM sodium bicarbonate, 50 mM borate (B1201080) buffer).

-

Quenching Buffer (Optional): 1 M Tris-HCl, pH 8.0, or 1 M glycine.

-

Purification System: Desalting column (e.g., Zeba™ Spin) or dialysis cassette with an appropriate molecular weight cutoff (MWCO).

Procedure: Protein Conjugation

-

Prepare Protein Solution:

-

Dissolve or exchange the protein into the chosen amine-free Reaction Buffer at a concentration of 1-10 mg/mL.

-

If the protein solution contains interfering substances like Tris or glycine, it must be purified by dialysis or buffer exchange prior to the reaction.

-

-

Prepare Azido-PEG4-NHS Ester Stock Solution:

-

Important: Allow the vial of Azido-PEG4-NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.

-

Immediately before use, prepare a stock solution (e.g., 10 mM) in anhydrous DMSO or DMF. For example, to make 1 mL of a 10 mM solution (MW ~388.38 g/mol ), dissolve approximately 3.9 mg of the reagent in 1 mL of anhydrous DMSO.[8]

-

-

Perform the Conjugation Reaction:

-

Calculate the required volume of the reagent stock solution to achieve the desired molar excess. A 10- to 50-fold molar excess of the reagent over the protein is typically recommended.

-

For protein concentrations > 1 mg/mL, a 10- to 20-fold molar excess is often sufficient.

-

For more dilute protein solutions (< 1 mg/mL), a higher molar excess (20- to 50-fold) may be required to achieve the desired degree of labeling.

-

-

Add the calculated volume of the reagent stock solution to the protein solution while gently vortexing. Ensure the final concentration of the organic solvent (DMSO/DMF) does not exceed 10% of the total reaction volume to avoid protein precipitation.

-

Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.

-

-

Stop the Reaction (Optional):

-

The reaction can be stopped by adding a Quenching Buffer to a final concentration of 20-50 mM. The primary amines in the quenching buffer will react with any excess NHS ester. Incubate for 15-30 minutes.

-

-

Purify the Conjugate:

-

Remove unreacted Azido-PEG4-NHS ester and reaction byproducts (N-hydroxysuccinimide) using a desalting column or dialysis against an appropriate buffer (e.g., PBS). Follow the manufacturer's protocol for the chosen purification method.

-

-

Characterize and Store:

-

Determine the concentration of the purified labeled protein using a standard protein assay (e.g., BCA).

-

If required, determine the degree of labeling (DOL) using mass spectrometry.

-

Store the labeled protein under conditions optimal for its stability, typically at 4°C for short-term use or aliquoted at -20°C to -80°C for long-term storage.

-

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Azido-PEG4-NHS ester, 944251-24-5 | BroadPharm [broadpharm.com]

- 3. Azido-PEG4-NHS Ester | 944251-24-5 [chemicalbook.com]

- 4. Azido-PEG4-NHS Ester CAS#: 944251-24-5 [m.chemicalbook.com]

- 5. assets.fishersci.com [assets.fishersci.com]

- 6. Azido-PEG4-NHS Ester|lookchem [lookchem.com]

- 7. benchchem.com [benchchem.com]

- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

Unlocking Precision Bioconjugation: A Technical Guide to Azido-PEG4-NHS Ester

For researchers, scientists, and drug development professionals at the forefront of innovation, the ability to precisely modify biological molecules is paramount. Azido-PEG4-NHS ester has emerged as a powerful and versatile tool in the bioconjugation toolkit, enabling the stable and efficient linkage of molecules for a wide array of applications, from targeted drug delivery to advanced cellular imaging. This in-depth technical guide delves into the core features of Azido-PEG4-NHS ester, providing a comprehensive overview of its properties, detailed experimental protocols, and a visual representation of its utility in modern research.

Core Functionality: A Bridge Between Molecules

Azido-PEG4-NHS ester is a heterobifunctional crosslinker, meaning it possesses two different reactive groups at either end of a polyethylene (B3416737) glycol (PEG) spacer.[1] This dual functionality allows for the sequential and controlled conjugation of two distinct molecules. The key features that underpin its utility are:

-

N-Hydroxysuccinimide (NHS) Ester: This functional group provides high reactivity and specificity towards primary amines (-NH2), which are abundantly found on the surface of proteins and other biomolecules, such as the lysine (B10760008) residues and the N-terminus.[2][3] The reaction between an NHS ester and a primary amine forms a stable and covalent amide bond.[4]

-

Azide (B81097) Group (N3): The azide moiety is a key component for "click chemistry," a class of reactions known for their high efficiency, specificity, and biocompatibility.[5][6] The azide group can readily and specifically react with an alkyne group to form a stable triazole linkage.[7] This bioorthogonal reaction, meaning it does not interfere with native biological processes, is a cornerstone of modern bioconjugation.[7]

-

PEG4 Linker: The polyethylene glycol (PEG) spacer, in this case containing four ethylene (B1197577) glycol units, imparts several advantageous properties. It increases the hydrophilicity and solubility of the molecule and the resulting conjugate, which is particularly beneficial when working with hydrophobic drugs or proteins.[8][9] The PEG linker also provides a flexible spacer arm, which can reduce steric hindrance between the conjugated molecules.[]

Quantitative Data Summary

For ease of comparison and experimental planning, the key quantitative specifications for Azido-PEG4-NHS ester are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Weight | 388.37 g/mol | [11][12] |

| Chemical Formula | C15H24N4O8 | [11][12][13] |

| Purity | >95% (HPLC) | [11] |

| Appearance | Colorless to slightly yellow oil/viscous liquid | [11][13] |

| Solubility | DMSO, DMF, DCM, THF, Chloroform, Acetonitrile | [8][11] |

| Storage Conditions | -20°C, Desiccate | [11] |

| CAS Number | 944251-24-5 | [11][12] |

Key Experimental Protocols

The following are detailed methodologies for common applications of Azido-PEG4-NHS ester.

Protocol 1: Labeling of a Protein with Azido-PEG4-NHS Ester

This protocol describes the general procedure for conjugating Azido-PEG4-NHS ester to a protein via its primary amine groups.

Materials:

-

Protein of interest

-

Azido-PEG4-NHS ester

-

Reaction Buffer: Phosphate-buffered saline (PBS) or other amine-free buffer, pH 7.2-8.5

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Glycine

-

Desalting column or dialysis cassette for purification

Procedure:

-

Protein Preparation: Dissolve the protein in the Reaction Buffer to a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris), as these will compete with the protein for reaction with the NHS ester.[14]

-

Reagent Preparation: Immediately before use, dissolve the Azido-PEG4-NHS ester in anhydrous DMSO or DMF to create a 10 mM stock solution.[14] The NHS ester is moisture-sensitive and will hydrolyze, so it is crucial to use anhydrous solvent and prepare the solution fresh.[14]

-

Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved Azido-PEG4-NHS ester to the protein solution.[14] The optimal molar ratio may need to be determined empirically. Gently mix the reaction and incubate for 30-60 minutes at room temperature or 2 hours on ice.[14]

-

Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM.[15] This will react with and inactivate any excess NHS ester. Incubate for 15-30 minutes at room temperature.

-

Purification: Remove the excess, unreacted Azido-PEG4-NHS ester and quenching reagent by size-exclusion chromatography using a desalting column or by dialysis against a suitable buffer.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the "click" reaction between an azide-functionalized molecule (prepared using Protocol 1) and an alkyne-containing molecule.

Materials:

-

Azide-functionalized protein (from Protocol 1)

-

Alkyne-containing molecule of interest

-

Copper(II) sulfate (B86663) (CuSO4)

-

Sodium Ascorbate (B8700270)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

-

Reaction Buffer: PBS, pH 7.4

Procedure:

-

Reagent Preparation:

-

Reaction Setup: In a reaction tube, combine the azide-functionalized protein and a 10- to 20-fold molar excess of the alkyne-containing molecule.[16]

-

Catalyst Preparation: In a separate tube, pre-complex the copper by mixing the CuSO4 and THPTA solutions in a 1:2 molar ratio.[17] Let this mixture stand for a few minutes.

-

Initiation of Click Reaction: Add the THPTA/CuSO4 complex to the protein-alkyne mixture. Then, add the freshly prepared sodium ascorbate solution to initiate the reaction.[17] The final concentrations of the catalyst components typically range from 0.1 to 1 mM for CuSO4 and 0.5 to 5 mM for sodium ascorbate.

-

Incubation: Gently mix the reaction and incubate for 1-4 hours at room temperature.

-

Purification: Purify the resulting conjugate to remove the copper catalyst, excess reagents, and byproducts using a desalting column, dialysis, or other appropriate chromatography method.

Visualizing the Workflow and Pathways

To further elucidate the application of Azido-PEG4-NHS ester, the following diagrams, created using the DOT language for Graphviz, illustrate the key chemical reactions and a typical experimental workflow.

Caption: Reaction of Azido-PEG4-NHS ester with a primary amine.

References

- 1. purepeg.com [purepeg.com]

- 2. benchchem.com [benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. glenresearch.com [glenresearch.com]

- 5. bioclone.net [bioclone.net]

- 6. Click chemistry - Wikipedia [en.wikipedia.org]

- 7. interchim.fr [interchim.fr]

- 8. Azido-PEG4-NHS Ester | 944251-24-5 [chemicalbook.com]

- 9. benchchem.com [benchchem.com]

- 11. vectorlabs.com [vectorlabs.com]

- 12. Azido-PEG4-NHS ester | C15H24N4O8 | CID 51340931 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. chemimpex.com [chemimpex.com]

- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. broadpharm.com [broadpharm.com]

The Azide Group: A Lynchpin in Modern Bioconjugation Strategies

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The azide (B81097) functional group (-N₃) has become an indispensable tool in the field of bioconjugation, enabling the precise and stable covalent labeling of biomolecules within complex biological systems.[1] Its utility stems from a unique combination of properties: it is small, metabolically stable, and bioorthogonal, meaning it does not typically participate in reactions with naturally occurring functional groups in living organisms.[1] This chemical inertness allows for highly selective "click" reactions with specifically engineered reaction partners, most notably alkynes and phosphines.[1] This guide provides a comprehensive overview of the role of the azide group in bioconjugation, detailing the key chemical reactions, providing quantitative comparisons, outlining experimental protocols, and illustrating its diverse applications in biological research and drug development.

Core Properties of the Azide Group for Bioconjugation

The success of the azide group as a bioorthogonal chemical reporter is due to several key features:

-

Small Size: The azide group is compact, minimizing potential steric hindrance or perturbation of the structure and function of the biomolecule to which it is attached.[1]

-

Bioorthogonality: Azides are virtually absent in biological systems and do not react with the vast majority of endogenous functional groups, ensuring high selectivity in labeling experiments.[1] The azide acts as a soft electrophile, favoring reactions with soft nucleophiles like phosphines, rather than the hard nucleophiles commonly found in biology.[2][3]

-

Stability: The azide group is stable in physiological settings, including aqueous environments at neutral pH and body temperature, allowing for its use in live-cell and in vivo studies.[1]

-

Versatile Reactivity: The azide group can participate in a number of highly efficient and selective chemical reactions, providing a versatile toolkit for bioconjugation.[2][4]

Key Bioconjugation Reactions Involving the Azide Group

Three primary classes of reactions have been developed to exploit the unique properties of the azide group for bioconjugation: the Staudinger ligation, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

The Staudinger Ligation

The Staudinger ligation, a modification of the classic Staudinger reaction, was one of the first bioorthogonal reactions to be widely adopted.[2][5] It involves the reaction of an azide with a triarylphosphine that is engineered to contain an electrophilic trap, typically a methyl ester, ortho to the phosphorus atom.[6] The reaction proceeds through an aza-ylide intermediate, which then undergoes intramolecular cyclization and hydrolysis to form a stable amide bond, covalently linking the two molecules.[7][8] A significant advancement in this area is the "traceless" Staudinger ligation, which leaves no residual atoms from the phosphine (B1218219) reagent in the final ligated peptide, resulting in a native amide bond.[7][9]

Advantages and Limitations: The Staudinger ligation does not require a catalyst and is highly biocompatible, making it suitable for in vivo applications.[7][10] However, it generally exhibits slower reaction kinetics compared to azide-alkyne cycloaddition reactions, and the phosphine reagents can be susceptible to air oxidation.[11][12]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the most prominent example of "click chemistry."[1] This 1,3-dipolar cycloaddition reaction between an azide and a terminal alkyne is accelerated by a copper(I) catalyst, leading to the formation of a highly stable 1,4-disubstituted 1,2,3-triazole ring.[1][13] The reaction is extremely efficient, high-yielding, and regiospecific.[1]

Advantages and Limitations: CuAAC offers superior kinetics compared to the Staudinger ligation, making it ideal for applications requiring high sensitivity.[4] However, the requirement for a copper catalyst can be a significant drawback for live-cell applications due to the cytotoxicity of Cu(I) ions.[1][10] Various ligands have been developed to stabilize the Cu(I) catalyst and mitigate its toxicity, but this remains a concern for in vivo studies.[14][15]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To address the issue of copper toxicity, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed.[10][16] This reaction is a catalyst-free variant of the azide-alkyne cycloaddition that utilizes a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO), bicyclo[6.1.0]nonyne (BCN), or dibenzoazacyclooctyne (DIBAC).[16][17] The high ring strain of the cyclooctyne provides the activation energy for the reaction to proceed readily with an azide at physiological temperatures, forming a stable triazole linkage.[16][18]

Advantages and Limitations: SPAAC is highly bioorthogonal and biocompatible, making it the method of choice for in vivo and live-cell imaging applications.[17][18] The reaction kinetics are generally slower than CuAAC but can be significantly enhanced by using more reactive cyclooctynes.[13][16] However, some highly reactive cyclooctynes can exhibit reduced stability and may have off-target reactivity.[14]

Quantitative Data Presentation

The choice of a bioconjugation strategy often depends on the specific application and the required reaction kinetics. The following tables summarize key quantitative data for the different azide-based ligation methods.

Table 1: Comparison of Reaction Kinetics and Yields

| Reaction | Reaction Partners | Second-Order Rate Constant (M⁻¹s⁻¹) | Typical Yields | Notes |

| Staudinger Ligation | Azide + Phosphine | 0.002 - 0.01[11][19][20] | 35 - >90% | Forms a native amide bond (traceless version). Slower kinetics. Phosphine can be prone to oxidation.[5] |

| CuAAC | Azide + Terminal Alkyne | ~1 - 100[2][13] | >95%[2] | High efficiency and yield. Copper catalyst can be toxic to cells.[1][10] |

| SPAAC | Azide + Cyclooctyne | High[2] | Copper-free and bioorthogonal. Kinetics are dependent on the strain of the cyclooctyne.[2] | |

| with BCN | ~0.012 - 0.024[13] | |||

| with DBCO | ~0.6 - 1.0[13] | |||

| with DIBAC | ~0.3[13] | |||

| with BARAC | ~0.9[13] | |||

| with Tetra-fluorinated aromatic azide | up to 3.60[21] |

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of bioconjugation strategies. The following protocols provide a general framework for common applications.

Protocol 1: Metabolic Labeling of Cell-Surface Glycans with Azido (B1232118) Sugars

This protocol describes the incorporation of an azide-modified sugar into the glycans of cultured mammalian cells.

Materials:

-

Peracetylated azido sugar (e.g., Ac₄ManNAz)

-

Anhydrous DMSO

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

Cultured mammalian cells

Procedure:

-

Prepare Azido Sugar Stock Solution: Dissolve the peracetylated azido sugar in anhydrous DMSO to a final concentration of 10-50 mM.[4] Store the stock solution at -20°C.

-

Cell Seeding: Seed the cells in the appropriate culture vessel and allow them to adhere overnight.

-

Metabolic Labeling: The following day, replace the medium with fresh complete culture medium containing the desired final concentration of the azido sugar (typically 25-50 µM).[17]

-

Incubation: Incubate the cells under their normal growth conditions (e.g., 37°C, 5% CO₂) for 1 to 3 days.[4] The optimal incubation time should be determined empirically for each cell line.

-

Washing: After incubation, gently wash the cells two to three times with pre-warmed PBS to remove any unincorporated azido sugar.[4] The cells are now ready for ligation with a phosphine or alkyne probe.

Protocol 2: CuAAC Labeling of an Azide-Modified Protein

This protocol describes the conjugation of an alkyne-functionalized probe to a protein that has been modified to contain an azide group.

Materials:

-

Azide-modified protein in an appropriate buffer (e.g., PBS, pH 7.4)

-

Alkyne-functionalized probe (e.g., alkyne-fluorophore)

-

Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 50 mM in water)

-

Copper-stabilizing ligand (e.g., THPTA) stock solution (e.g., 100 mM in water)

-

Reducing agent (e.g., sodium ascorbate) stock solution (e.g., 250 mM in water, freshly prepared)

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the azide-modified protein and the alkyne-functionalized probe to the desired final concentrations. A 10- to 100-fold molar excess of the alkyne probe over the protein is a common starting point.[1]

-

Add Ligand: Add the copper-stabilizing ligand to the reaction mixture. A final concentration of 2-4 mM is typical.[22]

-

Initiate Reaction: Initiate the reaction by adding the CuSO₄ solution followed immediately by the sodium ascorbate (B8700270) solution. Typical final concentrations are 1-2 mM CuSO₄ and 5-10 mM sodium ascorbate.[22]

-

Incubation: Incubate the reaction for 30 minutes to a few hours at room temperature, protected from light.[2][23]

-

Purification: Purify the labeled protein to remove excess reagents and byproducts using a desalting column, dialysis, or size-exclusion chromatography.[1]

Protocol 3: SPAAC Labeling of Live Cells

This protocol describes the labeling of azide-modified glycans on the surface of live cells with a DBCO-functionalized fluorescent probe.

Materials:

-

Metabolically labeled cells (from Protocol 1)

-

DBCO-functionalized fluorophore

-

Anhydrous DMSO

-

Pre-warmed complete cell culture medium

-

Pre-warmed PBS

Procedure:

-

Prepare Probe Solution: Prepare a stock solution of the DBCO-fluorophore in DMSO. Dilute the stock solution in pre-warmed complete culture medium to a final concentration of 20-50 µM.[24]

-

Cell Preparation: Gently wash the metabolically labeled cells twice with warm PBS to remove any residual unincorporated azido sugar.[24]

-

SPAAC Reaction: Add the DBCO-fluorophore solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.[24]

-

Washing: Wash the cells three times with warm PBS to remove any unreacted DBCO-fluorophore.[24]

-

Analysis: The labeled cells are now ready for analysis by fluorescence microscopy or flow cytometry.

Conclusion

The azide group has fundamentally transformed the field of bioconjugation, providing a powerful and versatile handle for the chemical modification of biomolecules. Its bioorthogonality allows for highly selective reactions within the complex environment of living systems. The development of complementary chemistries—the robust Staudinger ligation, the highly efficient CuAAC, and the biocompatible SPAAC—has furnished researchers with a comprehensive toolkit to label, track, and manipulate biomolecules with unprecedented precision. The choice of the optimal strategy depends on the specific experimental context, with factors such as the desired reaction kinetics, the tolerance of the biological system to copper, and the nature of the final linkage playing a crucial role. By understanding the principles and protocols outlined in this guide, researchers can effectively harness the power of azide-based bioconjugation to advance their scientific discoveries.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Peptide Conjugation via CuAAC ‘Click’ Chemistry [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Staudinger Ligation [merckmillipore.com]

- 7. Staudinger Ligation - Creative Biolabs [creative-biolabs.com]

- 8. researchgate.net [researchgate.net]

- 9. Protein Engineering with the Traceless Staudinger Ligation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. benchchem.com [benchchem.com]

- 18. vectorlabs.com [vectorlabs.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. raineslab.com [raineslab.com]

- 21. Tetra-fluorinated aromatic azide for highly efficient bioconjugation in living cells - PMC [pmc.ncbi.nlm.nih.gov]

- 22. benchchem.com [benchchem.com]

- 23. broadpharm.com [broadpharm.com]

- 24. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for Protein Labeling with Azido-PEG4-NHS Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azido-PEG4-NHS ester is a chemical tool used in bioconjugation to attach an azide (B81097) group to proteins and other biomolecules.[1][2] This process, known as PEGylation, involves the N-hydroxysuccinimide (NHS) ester group, which reacts with primary amines (like the side chain of lysine (B10760008) residues) on the protein surface to form a stable amide bond.[3][4] The azide group then allows for a highly specific "click chemistry" reaction with molecules containing an alkyne group.[1][5] The polyethylene (B3416737) glycol (PEG4) spacer is hydrophilic, which helps to increase the solubility of the labeled protein and reduce steric hindrance.[5] This labeling strategy is a cornerstone in various fields, including proteomics, drug development, and diagnostics, enabling the precise attachment of a wide array of functionalities to proteins.

Core Applications

-

Bioconjugation: Covalently attaching molecules such as fluorescent dyes, quenchers, or biotin (B1667282) for detection and purification.

-

"Click Chemistry": Introducing an azide handle for subsequent, highly specific and efficient ligation with alkyne-modified molecules via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][5]

-

Drug Development: Creating antibody-drug conjugates (ADCs) or modifying therapeutic proteins to improve their pharmacokinetic properties.

-

Proteomics: Labeling proteins for identification, quantification, and interaction studies.

Quantitative Data Summary

The efficiency of the labeling reaction is influenced by several factors. The following tables provide a summary of key quantitative parameters for labeling a generic IgG antibody.

Table 1: Recommended Reaction Conditions

| Parameter | Recommended Value | Notes |

| Protein Concentration | 1-10 mg/mL | Higher protein concentrations generally lead to higher labeling efficiency.[6][7] |

| Molar Excess of Azido-PEG4-NHS Ester | 10-50 fold | The optimal ratio should be determined empirically for each protein.[6] A 20-fold molar excess is a common starting point.[8] |

| Reaction Buffer | Amine-free buffer (e.g., PBS, HEPES) | Buffers containing primary amines like Tris or glycine (B1666218) will compete with the protein for reaction with the NHS ester.[3][8] |

| Reaction pH | 7.2 - 8.5 | A slightly basic pH favors the reaction with primary amines.[6] |

| Reaction Temperature | Room temperature (20-25°C) or 4°C | Room temperature reactions are typically faster. Lower temperatures can be used to minimize protein degradation.[3][6] |

| Reaction Time | 30-60 minutes at room temperature; 2 hours at 4°C | Longer incubation times may not significantly increase the degree of labeling.[3][6] |

Table 2: Troubleshooting Common Issues

| Issue | Potential Cause | Suggested Solution |

| Low Labeling Efficiency | Inactive NHS ester reagent | Use fresh, anhydrous DMSO for stock solution preparation. Equilibrate reagent to room temperature before opening and store desiccated at -20°C.[9] |

| Buffer contains primary amines | Use an amine-free buffer such as PBS or HEPES.[9] | |

| Incorrect pH | Ensure the reaction buffer pH is between 7.2 and 8.5.[9] | |

| Insufficient molar excess of reagent | Increase the concentration of the Azido-PEG4-NHS Ester solution.[9] | |

| Protein Precipitation | High concentration of organic solvent (DMSO) | Ensure the volume of organic solvent does not exceed 10% of the final reaction volume.[3] |

| Suboptimal buffer composition | Ensure the buffer is optimal for protein stability. Perform the reaction at a lower temperature.[5] |

Experimental Protocols

Protocol 1: Preparation of Reagents

-

Protein Solution:

-

Azido-PEG4-NHS Ester Stock Solution:

-

The NHS ester is moisture-sensitive.[3] Equilibrate the vial of Azido-PEG4-NHS ester to room temperature before opening to prevent condensation.[3][9]

-

Immediately before use, prepare a 10 mM stock solution of Azido-PEG4-NHS ester in anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[3][6] Do not prepare stock solutions for storage as the NHS-ester moiety readily hydrolyzes.[3][8]

-

-

Quenching Buffer:

-

Prepare a 1 M solution of Tris-HCl, pH 8.0, or 1 M glycine to stop the labeling reaction.[7]

-

Protocol 2: Protein Labeling Procedure

-

Reaction Setup:

-

Add the calculated amount of the Azido-PEG4-NHS ester stock solution to the protein solution. A 10- to 50-fold molar excess is recommended as a starting point.[6][9]

-

Gently mix the reaction solution. Ensure that the final concentration of DMSO or DMF is less than 10% of the total reaction volume to avoid protein denaturation.[3]

-

-

Incubation:

-

Quenching:

Protocol 3: Purification of the Labeled Protein

-

Removal of Excess Reagent:

-

Storage:

Protocol 4: Quantification of Labeling (Optional)

The degree of labeling (DOL), which is the average number of azide groups per protein molecule, can be determined using methods such as mass spectrometry.[11]

-

Mass Spectrometry (MALDI-TOF):

-

Analyze both the unlabeled and labeled protein samples using a MALDI-TOF mass spectrometer.[11]

-

Determine the average molecular weight of both the unlabeled and labeled protein from their respective mass spectra.[11]

-

The degree of labeling can be calculated by the following formula: DOL = (Average MW of Labeled Protein - Average MW of Unlabeled Protein) / MW of Azido-PEG4-NHS ester

-

Visualizations

Caption: Experimental workflow for protein labeling.

Caption: Reaction of NHS ester with a primary amine.

References